2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.
Chlorination: The final step involves the chlorination of the ethanone moiety, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The chloro group in the ethanone moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole and pyrrolidine derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-{3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in microbial growth or inflammatory pathways.
Pathways Involved: It can inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in microbes or the modulation of inflammatory responses in human cells.
Comparison with Similar Compounds
Similar Compounds
- **2-Chloro-1-[3-(thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone
- **2-Chloro-1-[3-(4-methylthiazol-2-yl)pyrrolidin-1-yl]ethanone
- **2-Chloro-1-[3-(thiazol-2-yl)methoxy]pyrrolidin-1-yl]propanone
Uniqueness
Structural Features: The presence of both a thiazole ring and a pyrrolidine ring in the same molecule is relatively unique and contributes to its distinct chemical properties.
Biological Activity: The combination of these rings may enhance the compound’s biological activity, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
2-chloro-1-[3-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-8-7-17-10(13-8)6-16-9-2-3-14(5-9)11(15)4-12/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAONEYQHIUCNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2CCN(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.